
Dimethyl(4-cyanophenyl)silane, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl(4-cyanophenyl)silane, or DCPS, is an organosilicon compound with a unique chemical structure that has been widely studied for its potential applications in the field of scientific research. DCPS has a wide range of uses due to its ability to form stable complexes with other compounds, and it has been used in a variety of research applications, including as a catalyst for organic synthesis, as a reagent for biochemical reactions, and as a component of nanomaterials.
科学研究应用
DCPS has a wide range of applications in scientific research. It has been used as a catalyst for organic synthesis, as a reagent for biochemical reactions, and as a component of nanomaterials. DCPS has also been used for the synthesis of polymers, as an additive for the production of high-performance coatings, and as a stabilizer for the production of pharmaceuticals. In addition, DCPS has been used in the study of catalytic reactions, in the synthesis of organic compounds, and in the study of the structure and properties of nanomaterials.
作用机制
The mechanism of action of DCPS is not fully understood. However, it is believed that the complex formed between DCPS and other compounds is stabilized by hydrogen bonding and other interactions. The complex formed between DCPS and other compounds is also believed to be stabilized by the presence of electron-withdrawing groups in the DCPS molecule, which can form strong bonds with electron-rich molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCPS have not been extensively studied. However, it is believed that DCPS may have some potential applications in the field of medicine. For example, DCPS has been studied for its potential to inhibit the growth of certain types of bacteria and fungi, and it has also been studied for its potential to reduce inflammation. In addition, DCPS has been studied for its potential to act as an antioxidant, which could potentially be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
The advantages of using DCPS in laboratory experiments include its low cost, its stability, and its ability to form stable complexes with other compounds. The main limitation of using DCPS in laboratory experiments is its low solubility in aqueous solutions, which can make it difficult to use in certain types of experiments.
未来方向
There are a number of potential future directions for research involving DCPS. These include further studies on its mechanism of action, its potential applications in medicine, its potential to act as an antioxidant, and its potential to be used in the production of high-performance coatings. In addition, further research could also be conducted on its potential to be used as a catalyst for organic synthesis and its potential to be used in the synthesis of polymers.
合成方法
DCPS can be synthesized using a variety of methods, including the direct reaction of phenylsilane with cyanide, the reaction of 4-cyanophenyltrimethoxysilane with dimethylamine, and the reaction of 4-cyanophenyltrichlorosilane with dimethylamine. The direct reaction of phenylsilane with cyanide is the most commonly used method, and it involves the reaction of phenylsilane with potassium cyanide in an aqueous solution at a temperature of 80°C. The resulting product is then purified by recrystallization from a mixture of ethanol and water.
属性
IUPAC Name |
4-dimethylsilylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NSi/c1-11(2)9-5-3-8(7-10)4-6-9/h3-6,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFKAFPQGBGMCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)C1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6,6]-Phenyl-C61-butyric acid n-octyl ester; 98%](/img/structure/B6318730.png)
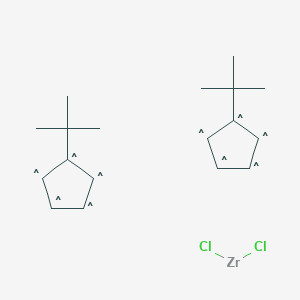
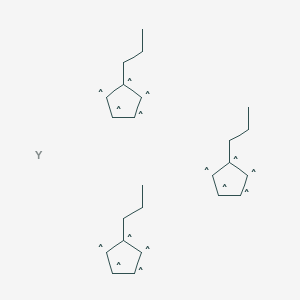

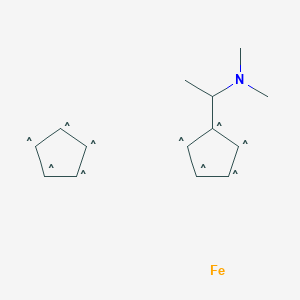
![1-Benzyl-3-{(1R,2R)-2-[(11bS)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-ylamino]cyclohexyl}urea, 97%](/img/structure/B6318757.png)
![(11bS)-N,N-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6318767.png)
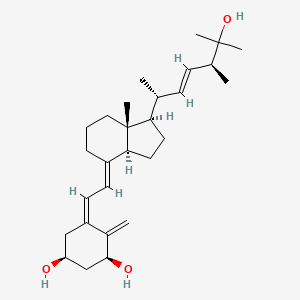
![rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6318774.png)
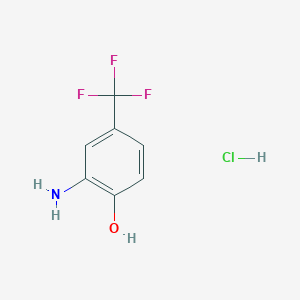

![3-Amino-N-[3-(aminosulfonyl)phenyl]-4-hydroxy-benzenesulfonamide](/img/structure/B6318807.png)

